1,3-Benzenediamine, N,N,N',N'-tetramethyl-
Overview
Description
1,3-Benzenediamine, N,N,N’,N’-tetramethyl-, also known as N,N,N’,N’-tetramethylbenzene-1,3-diamine, is a chemical compound with the formula C10H16N2 and a molecular weight of 164.2474 . It is also available as a 2D Mol file or as a computed 3D SD file .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C10H16N2/c1-11(2)9-6-5-7-10(8-9)12(3)4/h5-8H,1-4H3 . The 3D structure of this compound can be viewed using Java or Javascript .Scientific Research Applications
Photophysics and Fluorescence Studies
1,3-Bis(dimethylamino)benzene: derivatives have been studied for their photophysical properties, particularly in the context of fluorescence. These compounds exhibit positive fluorosolvatochromism due to intramolecular charge-transfer dynamics from the electron-donor dimethylamino groups . This characteristic makes them suitable for use as fluorescent probes in chemical biology and materials science.
Non-Linear Optical (NLO) Properties
The compound’s derivatives show significant non-linear optical properties, which are valuable in the development of new emissive materials with applications in photonics and optoelectronics . The hyperpolarizability coefficient and two-photon absorption (TPA) cross-section of these derivatives have been measured, indicating their potential in NLO applications.
Organic Synthesis
In organic synthesis, 1,3-Bis(dimethylamino)benzene can be utilized in Friedel-Crafts acylation reactions. This process involves the introduction of acyl groups into aromatic rings, which is a fundamental step in the synthesis of various aromatic compounds .
Material Science
This compound has found applications in material science, particularly in the synthesis of polymers and coatings. It serves as an additive in printing inks and coatings, providing benefits such as corrosion inhibition and acting as a dispersing agent .
Medicinal Chemistry
While direct applications in medicinal chemistry for 1,3-Bis(dimethylamino)benzene are not extensively documented, its structural analogs, particularly heterocyclic compounds with similar functional groups, have been explored for their anti-inflammatory and other pharmacological actions .
Environmental Science
The compound’s derivatives are used as additives in industrial applications with potential environmental implications. For instance, they may be involved in formulations that require acute toxicity assessments in aquatic organisms and considerations for environmental fate and behavior .
properties
IUPAC Name |
1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11(2)9-6-5-7-10(8-9)12(3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZLVJBOEONQHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066799 | |
Record name | 1,3-Benzenediamine, N,N,N',N'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenediamine, N,N,N',N'-tetramethyl- | |
CAS RN |
22440-93-3 | |
Record name | N1,N1,N3,N3-Tetramethyl-1,3-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22440-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediamine, N1,N1,N3,N3-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022440933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediamine, N1,N1,N3,N3-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenediamine, N,N,N',N'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-tetramethylbenzene-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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